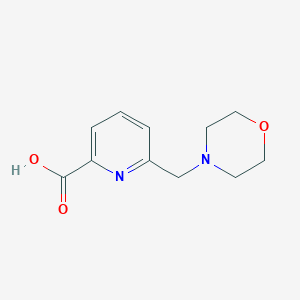

6-(Morpholinomethyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10-3-1-2-9(12-10)8-13-4-6-16-7-5-13/h1-3H,4-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLYNCKNGDHKDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes for 6-(Morpholinomethyl)picolinic Acid

The synthesis of 6-(morpholinomethyl)picolinic acid can be achieved through various routes, often starting from picolinic acid or its derivatives. Optimization of these routes is crucial for achieving high yield and purity of the final product.

Reaction of Picolinic Acid with Morpholine (B109124): Mechanistic Insights

A common method for synthesizing 6-(morpholinomethyl)picolinic acid involves the reaction of a picolinic acid derivative with morpholine. This reaction typically proceeds via a nucleophilic substitution mechanism. A key starting material for this synthesis is 6-(bromomethyl)picolinic acid. myskinrecipes.com In this reaction, the nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group attached to the picolinic acid backbone. wikipedia.org The lone pair of electrons on the nitrogen atom initiates the bond formation with the carbon, leading to the displacement of the bromide ion, a good leaving group. This results in the formation of a new carbon-nitrogen bond, yielding 6-(morpholinomethyl)picolinic acid. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion.

Role of Coupling Agents and Catalytic Systems in Synthesis

Coupling agents and catalytic systems play a pivotal role in enhancing the efficiency of the synthesis of 6-(morpholinomethyl)picolinic acid and its derivatives. In the context of forming an amide bond from picolinic acid, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. nih.gov These reagents activate the carboxylic acid group of picolinic acid, making it more susceptible to nucleophilic attack by an amine.

Catalytic systems are also crucial. For instance, molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands have been shown to be effective catalysts for various organic transformations. organic-chemistry.org While not directly applied to the synthesis of 6-(morpholinomethyl)picolinic acid in the provided information, these types of catalytic systems highlight the potential for developing novel, efficient synthetic routes. Furthermore, catalysts such as those composed of titanium dioxide and vanadium pentoxide on a silicon carbide support are used in the selective oxidation of picoline to picolinic acid, a precursor for the target molecule. google.com

Controlled Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of 6-(morpholinomethyl)picolinic acid necessitates precise control over reaction conditions. Key parameters include temperature, solvent, and reaction time. The synthesis often involves moderate temperatures to ensure proper reaction kinetics without promoting side reactions. The choice of solvent is also critical; solvents like dichloromethane (B109758) or ethanol (B145695) are often used to ensure the solubility of reactants and facilitate the reaction.

Purification of the final product is typically achieved through methods such as recrystallization or chromatography to remove any unreacted starting materials or byproducts. For example, in the synthesis of related picolinic acid derivatives, column chromatography is a common purification technique. nih.gov The table below summarizes typical reaction conditions and their impact on the synthesis.

| Parameter | Condition | Rationale |

| Temperature | Moderate | Balances reaction rate and selectivity, minimizing byproduct formation. |

| Solvent | Dichloromethane, Ethanol | Ensures solubility of reactants and facilitates reaction kinetics. |

| Catalyst | Coupling agents (e.g., EDCI/HOBt) | Activates the carboxylic acid for efficient reaction with the amine. nih.gov |

| Purification | Recrystallization, Chromatography | Removes impurities to achieve high purity of the final product. |

Chemical Reactivity and Derivatization of 6-(Morpholinomethyl)picolinic Acid

The chemical reactivity of 6-(morpholinomethyl)picolinic acid is influenced by its functional groups: the pyridine (B92270) ring, the carboxylic acid, and the morpholinomethyl substituent. These groups provide sites for various chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions and Product Characterization

The 6-(morpholinomethyl)picolinic acid molecule can undergo oxidation at several sites. The morpholine ring and the methyl group of the morpholinomethyl substituent are susceptible to oxidation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide can be used. Oxidation of the morpholine ring could potentially lead to the formation of N-oxides or ring-opened products. Oxidation of the methyl group could yield a formyl or carboxyl group at that position.

For instance, the oxidation of the related compound 2-picoline to picolinic acid is a well-established reaction, often carried out using potassium permanganate. wikipedia.orgorgsyn.org This suggests that the pyridine ring itself is relatively stable to oxidation under these conditions. Characterization of the oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate the structure of the resulting compounds.

Reduction Reactions and Pathway Analysis

Reduction reactions of 6-(morpholinomethyl)picolinic acid can target the carboxylic acid group and the pyridine ring. Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Reduction of the carboxylic acid group would yield the corresponding primary alcohol, 6-(morpholinomethyl)pyridin-2-yl)methanol. The pyridine ring can also be reduced, typically under more forcing conditions or with specific catalysts, to a piperidine (B6355638) ring. wikipedia.org The choice of reducing agent and reaction conditions determines the reaction pathway and the final product. For example, sodium borohydride is a milder reducing agent that would likely selectively reduce the carboxylic acid, while the more powerful lithium aluminum hydride could potentially reduce both the carboxylic acid and the pyridine ring. The analysis of the reduction pathway would involve identifying the intermediate and final products to understand the sequence of reduction events.

Nucleophilic Substitution Reactions Involving the Morpholinomethyl Group

The morpholinomethyl group at the 6-position of the picolinic acid core is analogous to a benzylic substituent. Benzylic positions are known to be particularly reactive towards nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the aromatic ring to stabilize the transition states and intermediates formed during both S(_N)1 and S(_N)2 reaction pathways through resonance. ucalgary.cachemistrysteps.com

In an S(_N)1 mechanism, the departure of the leaving group results in the formation of a carbocation. A benzylic-type carbocation is stabilized by delocalization of the positive charge into the pyridine ring, making it a more favorable pathway. Similarly, in an S(_N)2 reaction, the transition state, where the nucleophile is partially bonded to the benzylic carbon and the leaving group is partially detached, is also stabilized by the adjacent aromatic system. chemistrysteps.comkhanacademy.org Benzylic halides are known to readily undergo nucleophilic substitution with a variety of nucleophiles, even weak ones. ucalgary.ca

While direct nucleophilic displacement of the entire morpholinomethyl group as a leaving group is not a commonly reported transformation for this specific molecule, the principles of benzylic reactivity suggest its potential. For such a reaction to occur, the morpholine moiety would need to be converted into a better leaving group, for instance, by protonation or quaternization of the morpholine nitrogen.

More commonly, nucleophilic substitution reactions are observed on the pyridine ring itself, particularly at the positions ortho and para to the nitrogen atom (C2 and C6, and C4 respectively). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (S(_N)Ar). The presence of a good leaving group at these positions facilitates the attack of a nucleophile.

A different type of nucleophilic reaction relevant to 6-(morpholinomethyl)picolinic acid involves the carboxylic acid functionality. The carboxyl group can be activated and subsequently reacted with various nucleophiles, such as amines, to form amides. This nucleophilic acyl substitution proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, often by forming an acid chloride or using a coupling agent.

Table 1: Reactivity of Related Functional Groups in Nucleophilic Substitution Reactions

| Functional Group Position | Type of Reaction | Reactivity | Rationale |

| Benzylic Halide | S(_N)1 / S(_N)2 | High | Resonance stabilization of carbocation/transition state. chemistrysteps.comquora.com |

| Pyridine C2/C4-Halide | S(_N)Ar | High | Electron-withdrawing nature of ring nitrogen activates these positions for nucleophilic attack. |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Moderate | Requires activation to convert the -OH into a good leaving group. |

Biocatalytic Approaches and Enzymatic Synthesis of Related Picolinic Acid Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. While specific enzymatic synthesis of 6-(morpholinomethyl)picolinic acid is not extensively documented, the biocatalytic synthesis of related picolinic acid derivatives provides a strong foundation for potential future applications.

A significant biocatalytic route to picolinic acids involves the use of nitrilase enzymes. wikipedia.org Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group (-CN) to a carboxylic acid (-COOH) and ammonia (B1221849) in a single step. wikipedia.orgopenbiotechnologyjournal.com This approach is particularly attractive as it avoids the often harsh conditions required for chemical hydrolysis and the formation of amide intermediates. The synthesis of nicotinic acid (pyridine-3-carboxylic acid) from 3-cyanopyridine (B1664610) using nitrilases from various microorganisms, such as Rhodococcus rhodochrous and Gordonia terrae, has been well-established and optimized. nih.govnih.gov This methodology could theoretically be applied to a precursor, 6-(morpholinomethyl)picolinonitrile, to produce the target acid.

Another relevant class of enzymes is lipases (EC 3.1.1.3). Lipases are widely used for the synthesis and hydrolysis of esters. scielo.brumn.edu In the context of 6-(morpholinomethyl)picolinic acid, a lipase (B570770) could be employed to catalyze the esterification of the carboxylic acid group with various alcohols to produce a range of ester derivatives. Conversely, lipase-catalyzed hydrolysis could be used for the selective de-protection of a picolinic acid ester. nih.govnih.gov

More advanced chemo-enzymatic strategies are also being developed for the synthesis of complex substituted pyridine derivatives. For example, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been reported, utilizing an amine oxidase and an ene-imine reductase cascade to produce stereochemically defined substituted piperidines. whiterose.ac.ukacs.orgresearchgate.net While this transforms the pyridine ring, it highlights the potential of combining chemical synthesis with biocatalysis to create complex molecular architectures based on a pyridine scaffold.

The formation of carbon-carbon bonds on the pyridine ring can also be achieved through biocatalytic means, although this is a more complex transformation. Enzymes such as aldolases and transketolases are known to catalyze C-C bond formation in various contexts. researchgate.netnih.gov The application of such enzymes for the direct functionalization of a pyridine ring represents a frontier in biocatalysis.

Table 2: Potential Biocatalytic Routes to Picolinic Acid Derivatives

| Enzyme Class | Reaction Type | Substrate Moiety | Product Moiety | Relevance to 6-(Morpholinomethyl)picolinic acid |

| Nitrilase | Hydrolysis | Nitrile (-CN) | Carboxylic Acid (-COOH) | Synthesis from a cyanopyridine precursor. nih.govresearchgate.net |

| Lipase | Esterification/Hydrolysis | Carboxylic Acid/Ester | Ester/Carboxylic Acid | Derivatization or deprotection of the carboxyl group. scielo.brnih.gov |

| Amine Oxidase / Ene-Imine Reductase | Dearomatization | Pyridine Ring | Substituted Piperidine | Advanced modification of the core scaffold. whiterose.ac.ukacs.org |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 6-(Morpholinomethyl)picolinic Acid

The ligand characteristics of 6-(Morpholinomethyl)picolinic acid are defined by the presence of multiple potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the morpholine (B109124) ring. Picolinic acid and its derivatives are well-established as effective chelating agents. nih.gov The picolinic acid moiety typically acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. researchgate.netorientjchem.org The addition of the morpholinomethyl group at the 6-position introduces a third potential coordination site, allowing for more complex and potentially more stable metal complexes.

6-(Morpholinomethyl)picolinic acid readily forms coordination complexes with a range of transition metal ions. The fundamental chelating action is driven by the picolinic acid scaffold, which is known to form stable complexes with metals such as copper (Cu), nickel (Ni), zinc (Zn), cobalt (Co), and iron (Fe). orientjchem.orgnih.gov The coordination can result in mononuclear complexes, where a single metal ion is bound to one or more ligand molecules, or can lead to the formation of polynuclear structures or coordination polymers, depending on the reaction conditions and the metal ion involved. nih.govnih.gov For instance, studies on analogous picolinic acid ligands have demonstrated the formation of one-dimensional (1D) coordination polymers with copper(II). nih.gov The presence of the morpholine nitrogen introduces the possibility of forming tridentate complexes, which could enhance the stability and influence the geometry of the resulting metal complex.

Table 1: Potential Coordination Modes of 6-(Morpholinomethyl)picolinic Acid

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Bidentate | Pyridine-N, Carboxylate-O | Cu(II), Zn(II), Fe(II), Ni(II), Co(II) |

| Tridentate | Pyridine-N, Carboxylate-O, Morpholine-N | Transition metals preferring higher coordination numbers |

The interaction between 6-(Morpholinomethyl)picolinic acid and metal ions can be thoroughly investigated using various spectroscopic techniques. These methods provide critical insights into the coordination environment, bonding, and structure of the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) group are observed. The asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the free ligand will shift to different frequencies in the complex, and the difference between these frequencies can indicate the coordination mode of the carboxylate group (monodentate, bidentate, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of diamagnetic metal complexes in solution. researchgate.net Changes in the chemical shifts of the protons and carbons in the pyridine ring and the morpholinomethyl group upon coordination provide evidence of the metal-ligand interaction.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of d-block transition metals. The formation of a complex is often accompanied by the appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, or charge-transfer bands. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. nih.gov This technique has been used to elucidate the structures of numerous picolinic acid-metal complexes, revealing diverse structural motifs. nih.gov

Role of Metal Complexes in Catalysis Research

Metal complexes derived from picolinic acid and its derivatives are recognized for their catalytic activity in a variety of chemical transformations. ajol.info The coordination of the ligand to the metal ion can enhance its catalytic power compared to the uncoordinated metal ion.

The formation of a complex with 6-(Morpholinomethyl)picolinic acid can enhance catalytic activity through several mechanisms. The ligand can pre-organize the coordination sphere of the metal, creating a specific geometry that is favorable for the catalytic cycle. It can also modify the electronic properties of the metal center, making it more reactive. For example, a manganese(II)/picolinic acid system has been shown to be a highly efficient catalyst for the epoxidation of olefins, outperforming related catalysts. organic-chemistry.org In this system, the picolinic acid ligand is essential for the catalytic activity, with the aromatic nitrogen and carboxylate donors playing a crucial role. organic-chemistry.org

The catalytic utility of picolinic acid-based metal complexes extends to important synthetic processes, particularly in the construction of heterocyclic compounds. One notable application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to selectively synthesize 1,4-disubstituted 1,2,3-triazoles. nih.gov A coordination polymer based on Cu(II) and picolinic acid has been demonstrated as an efficient catalyst for this reaction. nih.gov Furthermore, catalysts derived from picolinic acid have been employed in the synthesis of other valuable heterocyclic frameworks, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]quinolines. researchgate.net

Table 2: Examples of Catalytic Applications of Picolinic Acid-Based Metal Complexes

| Catalytic Process | Metal/Ligand System | Product Type |

|---|---|---|

| Olefin Epoxidation | Mn(II)/Picolinic Acid | Epoxides |

| Azide-Alkyne Cycloaddition | Cu(II)/Picolinic Acid | 1,4-Disubstituted 1,2,3-Triazoles |

Investigations into Metal-Binding Pharmacophores

A pharmacophore is a set of structural features in a molecule that is recognized at a receptor site and is responsible for that molecule's biological activity. The picolinic acid scaffold is a known metal-binding pharmacophore, particularly for zinc ions (Zn²⁺). nih.govnih.gov This interaction is central to its potential therapeutic applications.

Selective Metal Ion Binding and Chelation Profiles

Picolinic acid and its derivatives are well-documented for their ability to form stable complexes with numerous transition metal ions, including but not limited to zinc (Zn), copper (Cu), iron (Fe), and manganese (Mn). sjctni.eduorientjchem.org The presence of the morpholinomethyl substituent at the 6-position of the picolinic acid backbone can influence the steric and electronic properties of the ligand, thereby modulating its binding affinity and selectivity for different metal ions. While comprehensive studies detailing the specific stability constants for 6-(Morpholinomethyl)picolinic acid with a wide array of metal ions are not extensively available in the public domain, the general behavior of picolinic acid derivatives suggests a strong affinity for divalent metal ions.

The chelation process typically involves the deprotonation of the carboxylic acid group, allowing the carboxylate oxygen and the pyridine nitrogen to coordinate with the metal ion. The general stability of these complexes often follows the Irving-Williams series for divalent metal ions.

Table 1: Predicted Metal Ion Binding for 6-(Morpholinomethyl)picolinic Acid

| Metal Ion | Predicted Coordination Geometry | Potential Stability |

|---|---|---|

| Zinc (II) | Octahedral | High |

| Copper (II) | Distorted Octahedral | Very High |

| Iron (II/III) | Octahedral | High |

| Manganese (II) | Octahedral | Moderate |

| Nickel (II) | Octahedral | High |

Note: This table is predictive and based on the known coordination behavior of picolinic acid derivatives. Specific experimental data for 6-(Morpholinomethyl)picolinic acid is limited.

Influence on Biological Systems via Metal Chelation

The biological activity of picolinic acid derivatives is often intrinsically linked to their metal-chelating properties. By binding to and modulating the concentration of essential metal ions, these compounds can exert significant effects on various cellular processes.

One of the most notable biological targets is the class of zinc-finger proteins. These proteins require zinc ions for their structural integrity and function, which is often related to DNA binding and transcriptional regulation. It has been suggested that picolinic acid derivatives can interact with these proteins, potentially disrupting the zinc coordination and thereby inhibiting their function. This mechanism is of particular interest in the development of antiviral and anticancer agents, as many viral and cancer-related proteins are zinc-finger proteins.

Furthermore, the chelation of iron by picolinic acid derivatives has been shown to impact cellular iron homeostasis. For instance, studies on picolinic acid have demonstrated its ability to inhibit iron uptake and reduce intracellular ferritin levels. nih.gov This can lead to a compensatory increase in the expression of transferrin receptors, the primary proteins responsible for iron uptake into cells. nih.gov Such modulation of iron metabolism can have profound effects on cell growth and proliferation.

Table 2: Research Findings on the Biological Impact of Picolinic Acid Chelation

| Biological Target/Process | Observed Effect of Chelation | Potential Therapeutic Implication |

|---|---|---|

| Zinc-Finger Proteins | Disruption of zinc-dependent protein folding and function. | Antiviral, Anticancer |

| Iron Metabolism | Inhibition of cellular iron uptake and reduction of ferritin levels. nih.gov | Antiproliferative |

| Microbial Growth | Enhanced antimicrobial activity of the metal complex compared to the free ligand. ajol.infonih.gov | Antibacterial, Antifungal |

Note: The findings are based on studies of picolinic acid and its derivatives; specific research on 6-(Morpholinomethyl)picolinic acid is limited.

Mechanistic Research and Biological Target Identification Non Clinical

Elucidation of Molecular Mechanisms of Action for 6-(Morpholinomethyl)picolinic Acid

The mechanism of action for 6-(Morpholinomethyl)picolinic acid is believed to be centered around its ability to interact with and modulate the function of key intracellular proteins, a characteristic it likely shares with other picolinic acid derivatives.

Direct Interaction with Specific Molecular Targets

Picolinic acid and its analogs are recognized for their chelating properties, which can influence the function of metalloproteins. Research suggests that compounds like 6-(Morpholinomethyl)picolinic acid may directly bind to specific molecular targets within the cell, leading to a cascade of downstream effects.

Binding to Zinc Finger Proteins: Structural and Functional Consequences

A primary proposed target for picolinic acid derivatives are zinc finger proteins. These proteins are characterized by one or more zinc ions that are crucial for stabilizing their folded structure and enabling their diverse functions, which include DNA binding, protein-protein interactions, and transcriptional regulation. The interaction of a molecule like 6-(Morpholinomethyl)picolinic acid with a zinc finger domain could lead to significant structural and, consequently, functional alterations.

Disruption of Zinc Binding and Inhibition of Protein Activity

The chelation of the essential zinc ion is a key proposed mechanism by which picolinic acid derivatives inhibit the activity of zinc finger proteins. By binding to the zinc ion, 6-(Morpholinomethyl)picolinic acid could effectively "eject" it from the protein's active site. This disruption of the zinc-coordination sphere would lead to the unfolding of the zinc finger motif, rendering the protein incapable of performing its biological function. This mechanism of action is often referred to as that of a "zinc ejector". wikipedia.org The HIV-1 nucleocapsid protein 7 (NCp7), a protein with a critical role in viral replication, is a well-known example of a zinc finger protein targeted by such inhibitors. wikipedia.org

Modulation of Intracellular Biological Pathways

By targeting fundamental cellular components like zinc finger proteins, 6-(Morpholinomethyl)picolinic acid has the potential to modulate a variety of intracellular biological pathways.

Influence on Cellular Homeostasis Mechanisms

The proper functioning of numerous cellular processes is dependent on the activity of zinc finger proteins. These processes are integral to maintaining cellular homeostasis. For instance, picolinic acid has been shown to reversibly inhibit the growth of cultured cells and can arrest the cell cycle at different stages depending on the cell type. nih.gov It is plausible that 6-(Morpholinomethyl)picolinic acid could exert similar effects, thereby influencing cellular proliferation and survival. The ability of picolinic acid to chelate zinc may also play a role in its ability to inhibit the excitotoxic actions of certain neurochemicals. nih.gov

Investigations into Antiviral Activity through Molecular Interference (In Vitro)

The parent compound, picolinic acid, has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including Human Immunodeficiency Virus-1 (HIV-1), Herpes Simplex Virus-2 (HSV-2), and more recently, SARS-CoV-2 and Influenza A virus. nih.govnih.govindiabioscience.org The proposed mechanism for this antiviral action involves the inhibition of viral entry and replication. nih.gov Specifically, picolinic acid has been shown to interfere with the fusion of viral and endosomal membranes. news-medical.net Given that many viruses utilize zinc finger proteins for their replication and assembly, the disruption of these proteins by 6-(Morpholinomethyl)picolinic acid represents a plausible mechanism for its potential antiviral effects. In vitro studies on picolinic acid have shown that it can cause cytotoxicity in infected cells, leading to apoptosis and a reduction in viral replication. nih.gov

Enzyme Inhibition Studies

The inhibitory potential of "6-(Morpholinomethyl)picolinic acid" and its analogs has been explored against several key enzymes, providing insights into its possible therapeutic applications. These investigations have primarily focused on enzymes involved in metabolic pathways, kinase signaling cascades, and tissue remodeling processes.

Inhibition of Enzymes Involved in Metabolic Pathways

Picolinic acid derivatives have been identified as inhibitors of enzymes within critical metabolic pathways, notably those involved in neurotransmitter biosynthesis. One such enzyme is dopamine (B1211576) β-monooxygenase (DBM, also known as dopamine β-hydroxylase), which catalyzes the conversion of dopamine to norepinephrine. nih.govnih.gov The inhibition of DBM is a therapeutic strategy for managing hypertension. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 4- and 5-substituted picolinic acids have elucidated the structural requirements for potent DBM inhibition. nih.gov These studies revealed that inhibitory activity is enhanced by:

A more negatively charged carboxylate group at the 2-position.

Increased lipophilicity of substituents at the 4-position.

Larger, more sterically demanding, and higher molar refractivity substituents at the 5-position. nih.gov

A proposed binding model suggests that the carboxylate group of the picolinic acid inhibitor interacts with the copper ion (CuB) at the active site of DBM. nih.gov While direct studies on "6-(Morpholinomethyl)picolinic acid" are not available, the presence of the morpholinomethyl group at the 6-position could influence its interaction with the enzyme's catalytic pocket. The basic nitrogen of the morpholine (B109124) ring could potentially engage in additional interactions, although its specific impact on DBM inhibition requires experimental validation.

Effects on Kinase Activity (e.g., ASK1) by Related Compounds

While direct evidence of "6-(Morpholinomethyl)picolinic acid" inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1) is not documented, the pyridine (B92270) scaffold is a key feature in several identified ASK1 inhibitors. mdpi.comnih.govnih.govnih.gov ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various cellular stresses, leading to downstream signaling that can result in inflammation, apoptosis, and fibrosis. nih.govnih.gov Consequently, ASK1 is a significant therapeutic target for a range of diseases. nih.govnih.gov

Several classes of ASK1 inhibitors incorporating a pyridine ring have been developed. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and shown to be potent ASK1 inhibitors. mdpi.com Similarly, novel pyridin-2-yl urea (B33335) derivatives have demonstrated nanomolar inhibitory activity against ASK1. nih.gov The general structure of these inhibitors often involves the pyridine nitrogen participating in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The development of quinoxaline (B1680401) derivatives as ASK1 inhibitors has also highlighted the importance of a substituted pyridine moiety for maintaining inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the pyridine ring can significantly impact potency. nih.gov

Given that "6-(Morpholinomethyl)picolinic acid" contains a substituted pyridine ring, it possesses a core structural element found in known ASK1 inhibitors. However, its actual inhibitory activity against ASK1 would need to be determined through direct enzymatic assays.

Inhibition of Matrix Metalloproteinases (e.g., MMP-13) by Analogs

Analogs of "6-(Morpholinomethyl)picolinic acid," specifically those containing a carboxylic acid group, are relevant to the inhibition of matrix metalloproteinases (MMPs), such as MMP-13. MMP-13 is a collagenase that plays a crucial role in the degradation of type II collagen, a key component of articular cartilage. nih.gov Its overexpression is associated with the pathogenesis of osteoarthritis, making it a target for disease-modifying drugs. nih.gov

Carboxylic acid-based compounds represent a significant class of MMP-13 inhibitors. nih.gov The carboxylic acid moiety typically acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of the enzyme, which is essential for its proteolytic activity. Structure-activity relationship (SAR) studies of various MMP-13 inhibitors have emphasized the importance of the ZBG for potency. nih.gov

While specific studies on "6-(Morpholinomethyl)picolinic acid" as an MMP-13 inhibitor are lacking, research on other substituted carboxylic acid inhibitors provides insights. For example, in a series of biphenyl (B1667301) sulfonamide carboxylic acids, the carboxylic acid group was essential for potent MMP-13 inhibition. nih.gov The nature and position of other substituents on the scaffold influence the selectivity and potency of these inhibitors against different MMPs. nih.gov The morpholinomethyl group at the 6-position of the picolinic acid could potentially interact with the S1' specificity loop of the MMP-13 active site, a region that is often targeted to achieve selective inhibition.

Receptor Modulation and Downstream Signaling

The interaction of "6-(Morpholinomethyl)picolinic acid" and its structural relatives with various receptors can trigger downstream signaling cascades, leading to diverse physiological effects. Research in this area has particularly focused on neurotransmitter and plant hormone receptors.

Interaction with Neurotransmitter Receptors

Picolinic acid, the parent compound of "6-(Morpholinomethyl)picolinic acid," has been shown to modulate the activity of neurotransmitter systems in the brain. Specifically, it can antagonize the neurotoxic effects of quinolinic acid, another tryptophan metabolite. nih.govnih.gov Quinolinic acid is an agonist at the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death. nih.gov

Studies in rat models have demonstrated that picolinic acid can block the quinolinic acid-induced loss of tyrosine hydroxylase-positive cells in the substantia nigra, a key pathological feature in neurodegenerative diseases like Parkinson's disease. nih.gov Interestingly, while picolinic acid blocks the neurotoxic effects, it does not inhibit the neuroexcitant (circling behavior-inducing) effects of quinolinic acid, suggesting a complex modulatory role rather than simple competitive antagonism at the NMDA receptor. nih.gov The precise mechanism of this neuroprotection by picolinic acid is not yet fully elucidated but points towards a significant interaction with the NMDA receptor pathway. nih.gov

| Compound | Receptor/System Modulated | Observed Effect | Reference |

| Picolinic Acid | NMDA Receptor Pathway | Blocks neurotoxic effects of quinolinic acid | nih.govnih.gov |

| Quinolinic Acid | NMDA Receptor | Agonist, causes neurotoxicity | nih.gov |

Modulation of Auxin Signaling Pathways (e.g., Auxin-Signaling F-box Protein 5)

Picolinic acid derivatives are a well-established class of synthetic auxins, a type of plant hormone that regulates various aspects of plant growth and development. researchgate.netnih.gov These synthetic auxins function by hijacking the natural auxin signaling pathway. The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.

Specifically, picolinate (B1231196) auxins like picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) and clopyralid (B1669233) have been shown to bind preferentially to the Auxin-Signaling F-box Protein 5 (AFB5) co-receptor. researchgate.net This binding stabilizes the interaction between AFB5 and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors unleashes auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes, ultimately leading to the physiological effects associated with auxin action.

Recent research on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has further solidified the role of the 6-substituted picolinate scaffold in targeting the AFB5 receptor. researchgate.net Molecular docking studies of these compounds have shown that they fit into the auxin-binding pocket of AFB5, with the carboxylate group of the picolinic acid forming crucial interactions with key amino acid residues, similar to the natural auxin, indole-3-acetic acid (IAA). researchgate.net

Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the 6-position of the picolinic acid ring is critical for herbicidal (auxinic) activity. researchgate.netnih.gov While "6-(Morpholinomethyl)picolinic acid" has not been specifically tested in this context, its structure as a 6-substituted picolinic acid makes it a candidate for interaction with the auxin signaling pathway, potentially acting as a synthetic auxin. The morpholinomethyl group would occupy the same region as the aryl-pyrazolyl groups in the studied herbicidal compounds, and its size, shape, and electronic properties would determine its binding affinity for the AFB5 receptor and its resulting biological activity.

| Compound/Class | Receptor | Mechanism of Action | Consequence | Reference |

| Picolinate Auxins (e.g., Picloram) | Auxin-Signaling F-box Protein 5 (AFB5) | Binds to AFB5, promoting degradation of Aux/IAA repressors | Activation of auxin-responsive genes, herbicidal effects | researchgate.net |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Auxin-Signaling F-box Protein 5 (AFB5) | Docks into the auxin-binding pocket of AFB5 | Potent herbicidal activity | researchgate.net |

Cellular Response and Growth Control Studies

Reversible Inhibition of Cultured Cell Growth

Research has demonstrated that picolinic acid, a related compound, can reversibly inhibit the growth of cultured cells. nih.govnih.gov This inhibition is not a toxic effect, as evidenced by the ability of cells to resume growth once the compound is removed. nih.govnih.gov Studies on normal rat kidney (NRK) cells have shown that they are reversibly arrested in the G1 phase of the cell cycle. This is supported by data from cell counts, mitotic index, [3H]thymidine incorporation, and flow microfluorometry. nih.govnih.gov The reversible nature of this growth inhibition suggests an interaction with specific cellular growth control mechanisms rather than a general cytotoxic effect. nih.govnih.gov The use of aphidicolin, another reversible inhibitor of DNA replication, has also been shown to effectively and reversibly halt the cell cycle, further highlighting the utility of such compounds in studying cellular processes. mdpi.com

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

Beyond its effects on the cell cycle, picolinic acid and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies have demonstrated that certain picolinic acid derivatives can cause cytotoxicity specifically in cancer cells while having minimal effect on non-cancerous cells. pensoft.net For example, one novel derivative of picolinic acid was found to induce apoptosis in human non-small cell lung cancer cells (A549). pensoft.net This induction of apoptosis is a key mechanism for the anti-cancer activity of many compounds. nih.gov Other picolinic acid-related compounds, such as fusaric acid and picolinaldehyde, have also been shown to induce apoptosis in human leukemia (HL-60) cells. nih.gov The process of apoptosis can be triggered through various cellular pathways, including the activation of caspases. pensoft.netnih.gov In some cases, acid exposure itself has been shown to have a differential effect on apoptotic and proliferative pathways in cancer cell lines. capes.gov.br

| Compound | Cancer Cell Line | Observed Effect |

|---|---|---|

| Picolinic acid derivative (Compound 5) | Human non-small cell lung cancer (A549) | Induction of apoptosis |

| Picolinic acid | Human leukemia (HL-60) | Induction of apoptosis |

| Fusaric acid | Human leukemia (HL-60) | Induction of apoptosis |

| Picolinaldehyde | Human leukemia (HL-60) | Induction of apoptosis |

Interactions within the Kynurenine (B1673888) Pathway

Metabolic Relationship with L-Tryptophan and Kynurenine Metabolites

Picolinic acid is an endogenous metabolite of the essential amino acid L-tryptophan, formed through a branch of the kynurenine pathway. nih.gov This pathway is the primary route for tryptophan catabolism, accounting for over 95% of its daily turnover in the central nervous system. nih.gov The kynurenine pathway produces several neuroactive and immunologically active metabolites. nih.govnih.gov The synthesis of picolinic acid occurs from an intermediate in the pathway, 2-amino-3-carboxymuconate semialdehyde. nih.gov The kynurenine pathway is intricately linked to various physiological and pathological processes, including neurodegenerative disorders and cancer. nih.govnih.gov The balance between different metabolites of this pathway, such as kynurenic acid and quinolinic acid, is crucial for maintaining cellular health. nih.gov Picolinic acid itself has been shown to have neuroprotective effects, potentially by antagonizing the toxic effects of quinolinic acid. nih.gov The gut microbiota can also influence the kynurenine pathway and the availability of tryptophan, highlighting a complex interplay between diet, the microbiome, and host metabolism. nih.gov

Role in Modulating Neuroprotective versus Neurotoxic Metabolite Balance

The kynurenine pathway (KP) is the principal route for tryptophan degradation in the body, accounting for over 95% of its turnover. nih.gov This pathway is critical in neuroscience because it generates a spectrum of neuroactive metabolites, some of which are protective while others are toxic. plos.org The balance between these opposing metabolites is crucial for neuronal health, and its dysregulation is implicated in several neurodegenerative and inflammatory disorders. nih.govplos.org

Picolinic acid is synthesized from an unstable intermediate of the KP, 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). nih.govnih.gov Its formation represents a critical branch point that diverts metabolism away from the non-enzymatic synthesis of the well-established neurotoxin, quinolinic acid. nih.gov

Key metabolites in this pathway include:

Neurotoxic Metabolites : Quinolinic acid (QUIN) is a primary neurotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity. nih.gov 3-hydroxykynurenine (3-HK) is another metabolite considered neurotoxic, primarily through the generation of oxidative stress. mdpi.com

Neuroprotective Metabolites : Kynurenic acid (KYNA) is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including the NMDA receptor, thereby providing neuroprotection against excitotoxicity. nih.gov Picolinic acid (PIC) also exhibits neuroprotective properties, most notably by antagonizing the neurotoxic effects of quinolinic acid, although the precise mechanism remains to be fully elucidated. nih.govnih.gov It is suggested that picolinic acid's ability to chelate metal ions may contribute to this protective effect. mdpi.com

Studies in non-clinical models have demonstrated that picolinic acid can block the neurotoxic effects of quinolinic acid without blocking its neuroexcitant properties. nih.gov In experiments involving direct injection into the rat substantia nigra, quinolinic acid alone caused a significant loss of dopamine cells, whereas co-injection with picolinic acid prevented this neuronal loss. nih.gov This suggests that picolinic acid, and potentially its derivatives like 6-(morpholinomethyl)picolinic acid, could play a vital role in shifting the metabolic balance of the kynurenine pathway towards a more neuroprotective profile.

Table 1: Key Kynurenine Pathway Metabolites and Their Neurological Roles

| Metabolite | Primary Role | Mechanism of Action |

| Quinolinic Acid (QUIN) | Neurotoxic | NMDA receptor agonist, leading to excitotoxicity and oxidative stress. nih.govmdpi.com |

| 3-Hydroxykynurenine (3-HK) | Neurotoxic | Generates reactive oxygen species, leading to oxidative damage. plos.orgmdpi.com |

| Kynurenic Acid (KYNA) | Neuroprotective | Broad-spectrum antagonist of excitatory amino acid receptors (e.g., NMDA). nih.gov |

| Picolinic Acid (PIC) | Neuroprotective | Antagonizes quinolinic acid neurotoxicity; metal ion chelation; immunomodulation. nih.govmdpi.comnih.gov |

Influence on Excitotoxicity and Inflammatory Signaling in Non-Clinical Models

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a common mechanism in many neurological disorders. The kynurenine pathway is deeply intertwined with both excitotoxicity and neuroinflammation.

Picolinic acid demonstrates a significant influence on these processes. Its primary role in mitigating excitotoxicity stems from its ability to counteract quinolinic acid, a potent excitotoxin. nih.govnih.gov Quinolinic acid exerts its toxic effects by over-activating NMDA receptors, leading to an influx of calcium and subsequent neuronal death. Non-clinical studies have shown that picolinic acid can protect neurons from this fate. nih.gov

Furthermore, picolinic acid is an active modulator of inflammatory signaling. It is produced under inflammatory conditions and can act as a secondary signal for macrophage activation. hmdb.canih.gov Research has shown that picolinic acid can:

Act synergistically with interferon-gamma (IFN-γ) to activate macrophages and enhance their effector functions. nih.govhmdb.ca

Augment the production of reactive nitrogen intermediates , such as nitric oxide, in macrophages. nih.govnih.gov

Induce the expression of inflammatory chemokines , including Macrophage Inflammatory Protein-1alpha (MIP-1α) and -1beta (MIP-1β), which are crucial for recruiting leukocytes to sites of inflammation. hmdb.ca

The neurotoxin quinolinic acid itself contributes to neuroinflammation by activating microglia and prompting the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) through the NF-κB pathway. nih.gov By antagonizing quinolinic acid, picolinic acid may indirectly temper this inflammatory cascade. The immunomodulatory functions of picolinic acid suggest that it and its derivatives could actively participate in regulating the complex interplay between the immune and nervous systems. nih.govmdpi.com

Impact on Gene Expression Regulation (e.g., Histone H3 Methylation Patterns)

Direct research investigating the impact of 6-(morpholinomethyl)picolinic acid or its parent compound, picolinic acid, on histone H3 methylation patterns has not been documented in the available scientific literature. However, understanding the fundamental role of histone H3 methylation in gene expression provides a framework for potential, yet unproven, mechanisms of action.

Histone modifications are a critical component of the epigenetic machinery that regulates gene expression without altering the DNA sequence itself. nih.govnih.gov The methylation of lysine (B10760008) (K) residues on the tail of histone H3 is a key post-translational modification that can either activate or repress gene transcription depending on the specific lysine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). nih.govyoutube.com

The regulation of gene expression via histone H3 methylation is governed by the interplay of "writer" and "eraser" enzymes:

Histone Methyltransferases (HMTs) : These enzymes add methyl groups to lysine residues. youtube.com

Histone Demethylases (HDMs) : These enzymes remove methyl groups. youtube.com

The specific methylation mark is then recognized by "reader" proteins, which contain domains like chromodomains, that recruit other proteins to alter chromatin structure and either facilitate or block transcription. youtube.com

Table 2: Effects of Specific Histone H3 Methylation Marks on Gene Transcription

| Histone Mark | Typical Effect on Transcription | Associated Chromatin State |

| H3K4me3 | Activation | Euchromatin (active/open); marks active promoters. nih.govnih.gov |

| H3K36me3 | Activation | Euchromatin; associated with transcribed gene bodies. nih.gov |

| H3K9me3 | Repression | Constitutive Heterochromatin (silent/condensed); marks telomeres and centromeres. youtube.comnih.gov |

| H3K27me3 | Repression | Facultative Heterochromatin; silences developmental genes and the inactive X chromosome. nih.govyoutube.com |

While a direct link to histone methylation is not established, picolinic acid is known to influence cellular processes that involve gene expression, such as enhancing IFN-γ-dependent nitric oxide synthase (NOS) gene expression in macrophages. nih.gov This suggests it does interact with the transcriptional machinery, though the specific epigenetic mechanisms remain to be explored.

Structure Activity Relationship Sar and Advanced Computational Modeling

Comprehensive Structure-Activity Relationship Elucidation

A thorough elucidation of the SAR for 6-(Morpholinomethyl)picolinic acid involves a systematic investigation of how modifications to its chemical structure influence its biological effects. This includes studying the contributions of the picolinic acid core, the morpholinomethyl substituent, and the relative positioning of these groups.

Substitutions on the morpholine (B109124) ring itself can have a significant impact on activity. For instance, the introduction of small alkyl or hydroxyl groups could influence the compound's interaction with its biological target. The nature and position of these substituents can alter the steric and electronic properties of the entire molecule. nih.gov

Table 1: Hypothetical Impact of Morpholinomethyl Group Substitutions on Activity

| Substitution on Morpholine Ring | Expected Impact on Lipophilicity | Potential Effect on Receptor Binding |

|---|---|---|

| Unsubstituted | Baseline | Baseline interaction |

| 2-methyl | Increased | May introduce steric hindrance |

| 3-hydroxyl | Decreased | Could form additional hydrogen bonds |

This table is illustrative and based on general principles of medicinal chemistry.

Research on related morpholine-containing heterocycles has shown that the morpholine moiety can be crucial for potent and selective inhibition of biological targets like kinases. nih.gov Therefore, modifications to this part of 6-(Morpholinomethyl)picolinic acid are a key area for SAR studies.

Picolinic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties. wikipedia.orgnih.govmdpi.com A comparative SAR analysis of 6-(Morpholinomethyl)picolinic acid with other picolinic acid derivatives can provide valuable insights into the role of the substituent at the 6-position.

For example, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated that the nature of the substituent at the 6-position is critical for herbicidal activity. mdpi.com Similarly, the presence of a morpholinomethyl group, as opposed to other functionalities like an ester or an amide, will dictate the compound's physicochemical properties and its potential biological targets. Picolinic acid itself is a natural chelating agent for various metal ions, a property that is often central to its biological function. wikipedia.orgnih.gov The introduction of the morpholinomethyl group may modulate this chelating ability.

Table 2: Comparative Properties of Picolinic Acid Derivatives

| Compound | Substituent at C6 | Known/Potential Activity |

|---|---|---|

| Picolinic Acid | -H | Metal chelation, Antimicrobial wikipedia.orgnih.gov |

| 6-(Methoxycarbonyl)picolinic acid | -COOCH3 | Chemical intermediate bldpharm.com |

| 6-(5-aryl-1-pyrazolyl)picolinic acid | -Pyrazolyl-Aryl | Herbicidal mdpi.com |

| 6-(Morpholinomethyl)picolinic acid | -CH2-Morpholine | Potential enzyme inhibition, Metal chelation |

This table provides a comparative overview based on available literature for different picolinic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com This approach is invaluable for understanding the structural requirements for activity and for predicting the potency of novel compounds. nih.govpensoft.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the SAR of a set of molecules. nih.gov The development of a 3D-QSAR model for a series of 6-(Morpholinomethyl)picolinic acid analogs would involve the following steps:

Dataset Preparation: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is required.

Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields around the aligned molecules are calculated.

Statistical Analysis: Partial Least Squares (PLS) regression is typically used to correlate the variations in the molecular fields with the changes in biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred). nih.govnih.gov

A robust 3D-QSAR model can provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

A validated QSAR model serves as a powerful tool for predictive modeling in the rational design of new compounds. mdpi.comyoutube.com By analyzing the QSAR model, chemists can prioritize the synthesis of novel derivatives of 6-(Morpholinomethyl)picolinic acid that are predicted to have improved activity. rsc.org This in silico screening approach can significantly reduce the time and resources required for the discovery of lead compounds. For example, if the model indicates that a bulky, electron-donating group is favored at a specific position on the morpholine ring, synthetic efforts can be focused on introducing such functionalities.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is widely used to understand the binding mode of a ligand to its protein target at an atomic level. mdpi.combiointerfaceresearch.com

For 6-(Morpholinomethyl)picolinic acid, molecular docking studies could be employed to investigate its potential interactions with various enzymes or receptors. For instance, based on the known activities of related compounds, potential targets could include bacterial enzymes or kinases. nih.govnih.gov

The docking process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (from sources like the Protein Data Bank) and generating a low-energy conformation of 6-(Morpholinomethyl)picolinic acid.

Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

The insights gained from molecular docking can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity.

Analysis of Ligand-Receptor Binding Modes and Affinities

The binding mode of a ligand describes the orientation and conformation it adopts within a biological target's binding site. For derivatives of picolinic acid, a primary mechanism of action involves the chelation of metal ions, which can lead to the inhibition of metalloenzymes. Picolinic acid and its analogues have been noted for their interaction with zinc finger proteins, where they can disrupt the protein's structure and function by interfering with zinc binding. nih.govdrugbank.com

The binding affinity, quantified by metrics such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), measures the strength of the interaction between the ligand and its receptor. While specific binding affinity values for 6-(Morpholinomethyl)picolinic acid are not extensively documented in publicly available literature, the analysis of related picolinamide (B142947) fungicides targeting the cytochrome bc1 complex shows that specific amino acid substitutions in the binding site can significantly alter fungicide sensitivity, indicating the importance of precise structural interactions. nih.gov For 6-(Morpholinomethyl)picolinic acid, the binding affinity would be influenced by the combined contributions of the picolinic acid core and the morpholinomethyl substituent.

Table 1: Factors Influencing Ligand-Receptor Binding

| Structural Component | Potential Contribution to Binding | Type of Interaction |

|---|---|---|

| Picolinic Acid Core | Chelates metal ions (e.g., Zn²⁺) in the active site; forms hydrogen bonds via the carboxylic acid group. nih.gov | Ionic, Hydrogen Bonding |

| Pyridine (B92270) Nitrogen | Acts as a hydrogen bond acceptor. | Hydrogen Bonding |

| Morpholine Ring | Can improve solubility and form additional hydrogen bonds, influencing pharmacokinetic properties. | Hydrogen Bonding, van der Waals |

| Methylene Bridge | Provides conformational flexibility, allowing the morpholine ring to adopt an optimal position for binding. | Steric Interaction |

Identification of Key Binding Interactions within Target Sites

Key binding interactions are the specific non-covalent forces that stabilize the ligand-receptor complex. For 6-(Morpholinomethyl)picolinic acid, these interactions are dictated by its structural components. The picolinic acid moiety can act as a bidentate chelating agent for metal ions found in the active sites of enzymes.

Within a target like a zinc finger protein, the key interactions would likely involve:

Coordination Bonds: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can form coordinate bonds with a zinc ion.

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor. The oxygen and nitrogen atoms of the morpholine ring can also participate as hydrogen bond acceptors.

Hydrophobic Interactions: The aliphatic carbons of the morpholine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

These interactions are critical for the stability of the ligand-protein complex and are fundamental to the compound's biological activity. proteopedia.org

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the properties of molecules like 6-(Morpholinomethyl)picolinic acid. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) and reactivity of molecules. researchgate.netdergipark.org.tr By calculating the electron density, DFT can determine the molecule's geometry, energy, and other electronic properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating ability. researchgate.net

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability. researchgate.net

The distribution of HOMO and LUMO across the molecular structure of 6-(Morpholinomethyl)picolinic acid would identify the regions most susceptible to nucleophilic and electrophilic attack, respectively. For instance, the electron-rich oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, while the π-system of the pyridine ring would be a major component of the LUMO.

The energy difference between the HOMO and LUMO orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.trresearchgate.netarxiv.org

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. researchgate.netdergipark.org.tr |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the "escaping tendency" of an electron from the system; related to electronegativity (μ = -χ). dergipark.org.trarxiv.org |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. dergipark.org.trarxiv.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. dergipark.org.tr |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.trresearchgate.net |

These descriptors provide a quantitative framework for comparing the reactivity of 6-(Morpholinomethyl)picolinic acid with other related compounds.

A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is invaluable for understanding intermolecular interactions, particularly in biological systems. proteopedia.orgwuxiapptec.com

The ESP map is color-coded to show different regions of electrostatic potential:

Red: Indicates regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. wolfram.comwuxiapptec.com

Blue: Indicates regions of positive potential (electron-poor), usually located around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. wolfram.comwuxiapptec.com

Green/Yellow: Indicates regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule, such as carbon-hydrogen bonds. wolfram.com

For 6-(Morpholinomethyl)picolinic acid, an ESP map would clearly show a strong negative potential (red) around the carboxylic acid oxygens and a positive potential (blue) on the acidic hydrogen. The nitrogen of the pyridine ring and the oxygen of the morpholine ring would also show negative potential, highlighting them as potential sites for hydrogen bonding. researchgate.netuni-leipzig.de This visualization helps predict how the molecule will orient itself when approaching a receptor, guiding the understanding of its binding mode. wuxiapptec.com

Table of Compounds

| Compound Name |

|---|

| 6-(Morpholinomethyl)picolinic acid |

| Antimycin A |

| Fenpicoxamid |

| Florylpicoxamid |

| Ilicicolin H |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular mechanics and molecular dynamics simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules like 6-(Morpholinomethyl)picolinic acid.

Conformational Analysis: The flexibility of the morpholinomethyl substituent attached to the picolinic acid core allows the molecule to adopt various three-dimensional conformations. Molecular mechanics calculations can systematically explore these possibilities by rotating the rotatable bonds and calculating the potential energy of each conformation. This analysis helps identify the low-energy, and therefore most probable, conformations of the molecule in different environments. For picolinic acid derivatives, even small changes in substituents can significantly influence the orientation of different parts of the molecule. nih.gov

Ligand Dynamics: Molecular dynamics simulations provide a time-resolved view of the molecular motions of 6-(Morpholinomethyl)picolinic acid. By simulating the movement of every atom over time, MD can reveal how the molecule behaves in a solvent, such as water, and how it interacts with biological macromolecules like proteins or nucleic acids. These simulations can show the flexibility of the picolinic acid and morpholine rings, the dynamics of the linker, and the solvent accessibility of different functional groups, all of which are critical for its binding properties.

Table 1: Hypothetical Torsional Angles and Energy Minima for 6-(Morpholinomethyl)picolinic acid

| Dihedral Angle | Rotated Bond | Predicted Low-Energy Conformations (°) |

| τ1 | Pyridine-C6-CH2-Morpholine | 60, 180, -60 |

| τ2 | C6-CH2-N-Morpholine | 90, -90 |

| τ3 | C2-COOH | 0, 180 |

Note: This table is illustrative and represents a hypothetical outcome of a conformational analysis study. The actual values would be determined through detailed computational experiments.

Quantum Mechanics (QM) Approaches for Elucidating Enzyme Mechanisms and Ligand Binding Energetics

Quantum mechanics methods offer a higher level of theory to investigate the electronic structure and reactivity of 6-(Morpholinomethyl)picolinic acid, which is particularly important for understanding its interactions within an enzyme's active site.

Enzyme Mechanisms: Should 6-(Morpholinomethyl)picolinic acid act as an enzyme inhibitor, QM calculations can elucidate the mechanism of inhibition. For instance, these calculations can model the formation or breaking of chemical bonds, proton transfer events, and charge distribution changes during the interaction with key amino acid residues in the enzyme's active site. QM studies on similar heterocyclic molecules have been used to understand metabolic pathways, such as the oxidation of the morpholine ring by cytochrome P450 enzymes.

Ligand Binding Energetics: QM methods, often in combination with molecular mechanics in hybrid QM/MM approaches, can provide highly accurate calculations of the binding free energy between 6-(Morpholinomethyl)picolinic acid and its biological target. By calculating the electronic energy, solvation energy, and entropy of the ligand and the protein, both in their free and bound states, a precise estimation of the binding affinity can be achieved. This is crucial for predicting the potency of the compound and for guiding the design of more effective derivatives.

Table 2: Hypothetical QM-Calculated Properties of 6-(Morpholinomethyl)picolinic acid

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons in a reaction |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons in a reaction |

| Molecular Electrostatic Potential | Negative potential around the carboxylic acid and pyridine nitrogen | Indicates regions likely to engage in hydrogen bonding or electrostatic interactions |

Note: This table presents hypothetical data that would be the target of QM calculations.

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery and design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Model Generation: A pharmacophore model for a target that binds 6-(Morpholinomethyl)picolinic acid would be developed based on the key interaction features of the ligand. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For 6-(Morpholinomethyl)picolinic acid, the carboxylic acid group would be a key hydrogen bond donor/acceptor and a negatively charged center. The morpholine nitrogen could act as a hydrogen bond acceptor, and the pyridine ring provides a hydrophobic and aromatic feature.

De Novo Design: Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features but have different underlying chemical scaffolds. More advanced de novo design algorithms can build new molecules fragment by fragment to perfectly fit the pharmacophore model. This allows for the design of novel compounds with potentially improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles, using the 6-(morpholinomethyl)picolinic acid structure as a starting point.

Table 3: Hypothetical Pharmacophore Features of 6-(Morpholinomethyl)picolinic acid

| Feature | Location | Role in Binding |

| Hydrogen Bond Acceptor | Carboxylic acid oxygen, Pyridine nitrogen, Morpholine oxygen | Interaction with donor groups on a receptor |

| Hydrogen Bond Donor | Carboxylic acid hydrogen | Interaction with acceptor groups on a receptor |

| Aromatic Ring | Pyridine ring | π-stacking or hydrophobic interactions |

| Hydrophobic Group | Morpholine ring | Interaction with hydrophobic pockets |

Note: This table is a representation of a potential pharmacophore model derived from the structure of 6-(Morpholinomethyl)picolinic acid.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Methodologies for Research Applications

Chromatography is a cornerstone for the separation and analysis of 6-(Morpholinomethyl)picolinic acid and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the analysis of 6-(Morpholinomethyl)picolinic acid due to the compound's polarity and ionic nature. The presence of both a carboxylic acid and a tertiary amine (within the morpholine (B109124) ring) allows for versatile method development strategies, primarily involving reversed-phase and ion-pair chromatography.

Standard reversed-phase HPLC often provides insufficient retention for polar compounds like 6-(Morpholinomethyl)picolinic acid on non-polar stationary phases (e.g., C18). technologynetworks.com To overcome this, ion-pair chromatography is frequently employed. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on the reversed-phase column. itwreagents.com

For 6-(Morpholinomethyl)picolinic acid, which is zwitterionic, the pH of the mobile phase is a critical parameter. At a low pH (e.g., < 2), the carboxylic acid is protonated (neutral) while the morpholine nitrogen is protonated (positive charge). Conversely, at a high pH (e.g., > 9), the carboxylic acid is deprotonated (negative charge) and the nitrogen is neutral. At physiological pH, it exists as a zwitterion.

Optimization of Reversed-Phase Ion-Pair Chromatography (RP-IPC) involves several key parameters:

Ion-Pair Reagent: For analysis in acidic conditions where the molecule is cationic, an anionic pairing agent like an alkyl sulfonate (e.g., sodium heptanesulfonate) is used. creative-proteomics.com In basic conditions where the molecule is anionic, a cationic pairing agent such as a quaternary amine (e.g., tetrabutylammonium) is effective. researchgate.net

Concentration of Ion-Pair Reagent: The concentration of the reagent affects retention time; higher concentrations generally lead to longer retention. However, excessive concentrations can lead to signal suppression in mass spectrometry detectors.

Mobile Phase pH: Adjusting the pH is crucial to ensure the analyte is consistently in its desired ionic state for pairing.

Organic Modifier: The concentration of an organic solvent like acetonitrile or methanol is adjusted to fine-tune the elution of the ion pair.

Table 1: Key Parameters for HPLC Method Optimization

| Parameter | Influence on Separation | Typical Conditions for 6-(Morpholinomethyl)picolinic acid |

|---|---|---|

| Stationary Phase | Primary site of interaction. | C18 or C8 reversed-phase columns. |

| Mobile Phase pH | Controls the ionization state of the analyte. | pH 2.5-3.5 for pairing with an anionic reagent; pH 7.0-8.0 for pairing with a cationic reagent. |

| Ion-Pair Reagent | Forms a neutral complex with the analyte to enhance retention. | Anionic: 5-10 mM Alkyl Sulfonates. Cationic: 5-10 mM Tetrabutylammonium salts. |

| Organic Modifier | Controls the elution strength of the mobile phase. | Gradient of Acetonitrile or Methanol in an aqueous buffer. |

| Detector | Signal generation and quantification. | UV detector set to ~265 nm; Mass Spectrometer (MS) for higher specificity. |

The optimized HPLC methods are highly effective for separating 6-(Morpholinomethyl)picolinic acid from its structurally similar derivatives, such as isomers of pyridinecarboxylic acid (picolinic, nicotinic, and isonicotinic acids) or other substituted picolinates. sielc.com Even minor differences in structure, such as the position of the substituent on the pyridine (B92270) ring or the nature of the substituent itself, can lead to significant changes in polarity and hydrophobicity. These differences are exploited in chromatography to achieve baseline separation. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can also provide excellent selectivity for separating these types of polar, ionizable compounds. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Compounds like 6-(Morpholinomethyl)picolinic acid, with its polar carboxylic acid and morpholine groups, are non-volatile and must be chemically modified through derivatization prior to GC-MS analysis. jfda-online.com

The derivatization process typically targets the active hydrogen on the carboxylic acid group, converting it into a less polar, more volatile ester. A common approach is esterification using an alcohol (e.g., methanol or ethanol) under acidic conditions. The morpholine moiety is generally stable enough for GC analysis without derivatization, although specific reagents can target secondary amines if necessary. nih.gov

Once derivatized, the compound is introduced into the GC system, where it is separated from other components on a capillary column (typically a non-polar phase like 5% phenyl polysiloxane). The separated components then enter the mass spectrometer.

Qualitative Analysis: The mass spectrometer, typically operating in electron ionization (EI) mode, bombards the derivatized molecule with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. Key fragments for the methyl ester of 6-(Morpholinomethyl)picolinic acid would likely include the molecular ion peak, a peak corresponding to the loss of the methoxy group (-OCH3), and fragments representing the morpholine ring and the picolinate (B1231196) structure. This allows for unambiguous identification of the compound.

Quantitative Analysis: For precise quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. researchgate.net Instead of scanning the full mass range, the instrument focuses on a few characteristic ions of the target analyte. This approach significantly enhances sensitivity and selectivity, allowing for accurate measurement of the compound's concentration even in complex matrices. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy